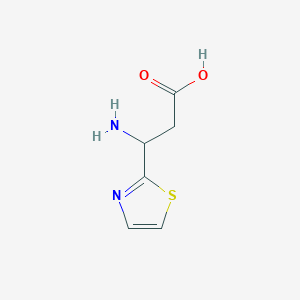

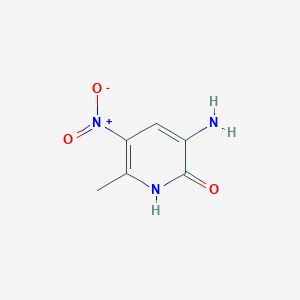

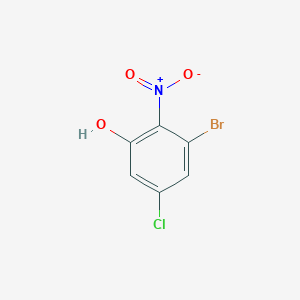

![molecular formula C14H21N3O4 B1374809 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid CAS No. 1422386-02-4](/img/structure/B1374809.png)

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

This compound is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds. The pyrazole ring is substituted at the 4-position with a carboxylic acid group, and at the 1-position with a piperidine ring, which in turn is substituted at the 3-position with a tert-butoxycarbonyl (Boc) protecting group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The piperidine ring could be introduced through a nucleophilic substitution reaction, and the Boc group could be added using Boc anhydride or Boc2O in the presence of a base .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and piperidine rings, as well as the Boc group. The pyrazole ring is aromatic and planar, while the piperidine ring is non-aromatic and can adopt a chair or boat conformation. The Boc group is a bulky, non-polar group that can impart steric hindrance .Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo electrophilic substitution reactions at the 3- or 5-position of the pyrazole ring. The carboxylic acid group could be involved in acid-base reactions, and the Boc group could be removed under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group could allow for hydrogen bonding, which could increase its boiling point and solubility in polar solvents. The Boc group is non-polar and could increase the compound’s solubility in non-polar solvents .Aplicaciones Científicas De Investigación

PROTAC Development

PROTACs (Proteolysis Targeting Chimeras): are a novel class of therapeutic agents that target proteins for degradation. The compound serves as a rigid linker in PROTAC development . The rigidity of the linker is crucial as it influences the three-dimensional orientation of the degrader, which in turn affects the formation of the ternary complex with the target protein and E3 ligase. This optimization is essential for enhancing the drug-like properties of PROTACs.

Targeted Protein Degradation

Apart from PROTACs, this compound is also used in the broader field of targeted protein degradation . It acts as a chemical conjugate that can bind to specific proteins and mark them for degradation . This approach is particularly useful in the study of disease-related proteins and could lead to new therapeutic strategies.

Bioconjugation

In bioconjugation, the compound can be used to create chemical linkers between different biomolecules. This application is significant in the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics where a drug is linked to a targeting antibody .

Chemical Synthesis

The compound’s functional groups, such as the Boc carboxylic acid , make it a valuable reagent in chemical synthesis. It can be used to introduce protective groups or as a building block in the synthesis of more complex molecules .

Material Science

In material science, the compound can be utilized to modify the surface properties of materials. For example, it can be used to add functional groups to polymers, enhancing their interaction with other substances or their overall stability .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatography or mass spectrometry to identify or quantify other compounds with similar structures .

Pharmacological Research

The compound’s ability to interact with various proteins makes it a valuable tool in pharmacological research. It can be used to study drug-protein interactions, which is critical in drug discovery and development .

Molecular Biology

In molecular biology, the compound can be used in the study of protein structure and function. It can help in understanding the role of specific proteins in cellular processes and in the development of new molecular biology techniques .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Mode of Action

The compound acts as a linker in PROTACs, connecting the E3 ligase recruiting moiety and the target protein binding moiety . The rigidity of the linker, such as in this compound, can impact the 3D orientation of the degrader and thus the formation of the ternary complex (E3 ligase, PROTAC, target protein), which is crucial for effective protein degradation .

Biochemical Pathways

By facilitating the formation of the ternary complex, it enables the ubiquitination and subsequent degradation of the target protein . This process can affect various biochemical pathways depending on the specific target protein being degraded.

Pharmacokinetics

The optimization of drug-like properties is one of the considerations in the design of protacs , and the choice of linker can influence these properties.

Result of Action

The result of the compound’s action is the degradation of the target protein. By acting as a linker in PROTACs, it enables the formation of the ternary complex and the subsequent ubiquitination and degradation of the target protein . This can lead to the modulation of cellular processes depending on the function of the degraded protein.

Propiedades

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-11(9-16)17-8-10(7-15-17)12(18)19/h7-8,11H,4-6,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQAPANOXVJNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid | |

CAS RN |

1422386-02-4 | |

| Record name | 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.